Fmoc-HoCys(Mob)-OH
Description
Molecular Architecture and Functional Group Analysis
Core Structural Framework
Fmoc-HoCys(Mob)-OH consists of three principal components (Figure 1):
- Fmoc group : A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amino group.
- Homocysteine backbone : A four-carbon chain with a thioether linkage at the γ-position.
- Mob group : A 4-methoxybenzyl substituent attached to the sulfur atom.
The molecular formula is C₃₁H₃₃NO₆S , derived from:
- Fmoc (C₁₅H₁₁O₂)
- Homocysteine (C₄H₉NO₂S)
- Mob (C₈H₉O₂)
- Adjustments for bond formation (-2H).
Table 1: Key Functional Groups
| Group | Role | Chemical Structure |
|---|---|---|
| Fmoc | α-Amino protection | C₆H₅-C₆H₄-O-CO-NH- |
| Mob | Thiol protection | CH₂-C₆H₄-OCH₃ |
| Carboxylic acid | Peptide bond formation site | -COOH |
The Fmoc group’s ultraviolet (UV) activity at 301 nm facilitates reaction monitoring, while the Mob group’s acid lability permits selective deprotection under trifluoroacetic acid (TFA).
Stereochemical Configuration and Chiral Centers
Homocysteine contains one chiral center at the α-carbon (C2), which adopts the S-configuration in L-homocysteine derivatives. The Mob group’s introduction at the sulfur atom does not generate additional stereocenters, as the thioether bond lacks tetrahedral geometry.
Table 2: Stereochemical Comparison
| Compound | Chiral Centers | Configuration | |
|---|---|---|---|
| This compound | 1 (C2) | S | |
| Fmoc-Cys(Mob)-OH | 1 (C2) | S | |
| Fmoc-Sec(Mob)-OH | 1 (C2) | R |
The S-configuration ensures compatibility with ribosomal translation machinery in biochemical applications.
Comparative Analysis with Cysteine Derivatives
Homocysteine derivatives differ from cysteine analogs in three key aspects:
Side Chain Length
Homocysteine’s γ-thioether linkage introduces a methylene (-CH₂-) spacer absent in cysteine (Figure 2). This elongation:
- Enhances conformational flexibility in peptide backbones.
- Alters steric interactions during solid-phase synthesis.
Protecting Group Stability
The Mob group offers distinct deprotection kinetics compared to other thiol-protecting strategies:
Table 3: Thiol-Protecting Group Properties
| Group | Deprotection Reagent | Stability to TFA | |
|---|---|---|---|
| Mob | TFA | Labile | |
| Acm | I₂ | Stable | |
| Trityl | TFA/MeOH | Labile |
Mob’s rapid cleavage under mild acidic conditions minimizes side reactions in multi-step syntheses.
Reactivity in Peptide Coupling
The extended side chain in this compound reduces steric hindrance during carbodiimide-mediated couplings compared to bulkier trityl-protected analogs. This property enables efficient incorporation into sterically demanding sequences.
Properties
Molecular Formula |
C27H27NO5S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO5S/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
InChI Key |
LLLBRVFAWFVKNE-RUZDIDTESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CSCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-HoCys(Mob)-OH typically involves the protection of homocysteine. The amino group is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium bicarbonate. The thiol group is protected with the Mob group using Mob-Cl in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The protecting groups can be removed under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Mob removal.
Major Products Formed:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol peptides.
Substitution: Deprotected homocysteine.
Scientific Research Applications
Chemistry: Fmoc-HoCys(Mob)-OH is widely used in solid-phase peptide synthesis (SPPS) to introduce homocysteine residues into peptides.
Biology: In biological research, it is used to study the role of homocysteine in protein structure and function.
Medicine: It is used in the synthesis of peptide-based drugs and in the study of diseases related to homocysteine metabolism.
Industry: this compound is used in the production of custom peptides for research and therapeutic purposes.
Mechanism of Action
The primary mechanism of action of Fmoc-HoCys(Mob)-OH is through its incorporation into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The Mob group protects the thiol group, allowing for selective deprotection and subsequent reactions.
Comparison with Similar Compounds
Table 1: Key Properties of Fmoc-HoCys(Mob)-OH and Analogous Compounds
Key Differences in Protecting Group Chemistry
Stability and Orthogonality: Trt (Triphenylmethyl): Used for thiol (Cys/HoCys) and imidazole (His) protection. Stable under Fmoc deprotection (piperidine) but cleaved with TFA. Trt offers high steric bulk, reducing side reactions during coupling . Acm (Acetamidomethyl): Provides orthogonal protection for thiols, requiring iodine or mercury acetate for removal. Ideal for disulfide bond formation in later stages of synthesis . Not explicitly covered in the evidence but inferred from related benzyl-type protectors.
Synthetic Optimization :
- Fmoc-His(Trt)-OH synthesis () required optimized reaction conditions (80% yield, >95% purity) using Trt for imidazole protection. Similar protocols apply to Fmoc-Cys(Trt)-OH and Fmoc-hCys(Trt)-OH .
- Fmoc-Arg(Pbf)-OH synthesis () employed phase-transfer catalysts (e.g., TEBA) to enhance Pbf-Cl coupling efficiency, increasing yields from 59% to 72% .
Solubility and Handling :
- Fmoc-Lys(Boc)-OH () exhibits solubility challenges in polar solvents, requiring heating (37°C) and sonication for dissolution. In contrast, Trt-protected compounds like Fmoc-Cys(Trt)-OH show better solubility in DCM/NMP mixtures .
Research Findings and Challenges
- Purity and Isomer Separation : highlights the use of chiral HPLC to quantify optical isomers (e.g., Fmoc-D-His(Trt)-OH in Fmoc-L-His(Trt)-OH batches), ensuring enantiomeric purity >95% .
- Safety and Handling : Fmoc-Cys(Acm)-OH requires stringent safety protocols due to respiratory and skin irritation hazards (GHS Category 2/2A) .
Biological Activity
Fmoc-HoCys(Mob)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-homocysteine (Mob), is a compound utilized primarily in peptide synthesis and has garnered attention for its unique biological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its protective Fmoc group, which facilitates the solid-phase peptide synthesis (SPPS) process. The Mob group (4-methoxybenzyl) serves as a side-chain protecting group that can be removed under specific conditions, allowing for the functionalization of peptides containing selenocysteine.
Molecular Structure
- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-homocysteine
- Molecular Formula : C₁₅H₁₅NO₃S
- Molecular Weight : 305.35 g/mol
The biological activity of this compound is largely attributed to its role in the incorporation of homocysteine into peptides. Homocysteine is an amino acid that plays a critical role in various metabolic processes and is implicated in several health conditions, including cardiovascular diseases and neurological disorders.
- Antioxidant Properties : Research indicates that homocysteine can exhibit antioxidant activity, potentially mitigating oxidative stress in biological systems.
- Cell Signaling : Homocysteine has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis.
Case Studies
- Cardiovascular Health :
- Neuroprotective Effects :
Comparative Analysis of Similar Compounds
The following table compares this compound with related compounds:
| Compound | Molecular Weight (g/mol) | Antioxidant Activity | Use in Peptide Synthesis |
|---|---|---|---|
| This compound | 305.35 | Yes | Yes |
| Fmoc-Cys(Trt)-OH | 585.7 | Moderate | Yes |
| Fmoc-Sec(Mob)-OH | 368.0 | Yes | Yes |
Synthesis and Applications
This compound is synthesized using standard SPPS techniques, where the Fmoc group protects the amino group during synthesis. The Mob group can be selectively removed to yield homocysteine residues within peptides.
Applications in Research and Medicine
- Peptide Therapeutics : Due to its unique properties, this compound is being explored for the development of novel peptide therapeutics targeting oxidative stress-related diseases.
- Biomarker Studies : Its role as a precursor to homocysteine makes it a candidate for studies investigating biomarkers for cardiovascular health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
